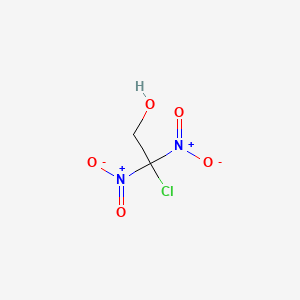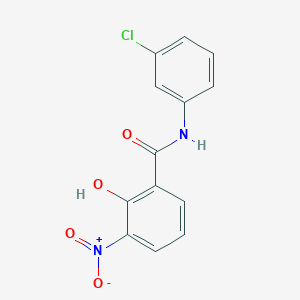
3'-Chloro-3-nitrosalicylanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Chloro-3-nitrosalicylanilide is an organic compound with the molecular formula C13H9ClN2O4. It is a derivative of salicylanilide, characterized by the presence of a chloro group at the 3’ position and a nitro group at the 3 position of the benzene ring. This compound is known for its antimicrobial properties and has been studied for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-nitrosalicylanilide typically involves the nitration of salicylanilide followed by chlorination. The general synthetic route can be summarized as follows:
Nitration: Salicylanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 3 position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride. This step introduces the chloro group at the 3’ position.
Industrial Production Methods
Industrial production of 3’-Chloro-3-nitrosalicylanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反应分析
Types of Reactions
3’-Chloro-3-nitrosalicylanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 3’-Chloro-3-aminosalicylanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
科学研究应用
3’-Chloro-3-nitrosalicylanilide has been extensively studied for its antimicrobial properties. It has shown efficacy against a range of microorganisms, including bacteria and fungi. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its antimicrobial activity and potential use in controlling microbial infections.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections.
Industry: Used in the formulation of antimicrobial agents for various industrial applications.
作用机制
The antimicrobial activity of 3’-Chloro-3-nitrosalicylanilide is primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. Additionally, it may interfere with essential enzymatic processes within the microbial cells, further contributing to its antimicrobial effects.
相似化合物的比较
3’-Chloro-3-nitrosalicylanilide can be compared with other halonitrosalicylanilides, such as:
4’-Chloro-5-nitrosalicylanilide: Known for its potent antimicrobial activity, particularly against Mycobacterium leprae.
2’,5-Dichloro-4’-nitrosalicylanilide: Used as a pesticide and studied for its effects on aquatic organisms.
5-Chloro-3-tert-butyl-2’-chloro-4’-nitrosalicylanilide: Investigated for its protonophore activity and effects on membrane potential.
The uniqueness of 3’-Chloro-3-nitrosalicylanilide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
6491-02-7 |
|---|---|
分子式 |
C13H9ClN2O4 |
分子量 |
292.67 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-3-1-4-9(7-8)15-13(18)10-5-2-6-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
InChI 键 |
VUEHVDVDVUINBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


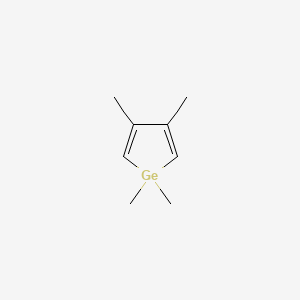


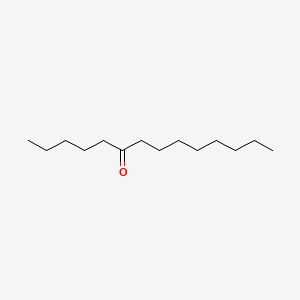

![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
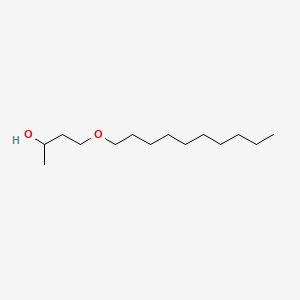
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)


![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
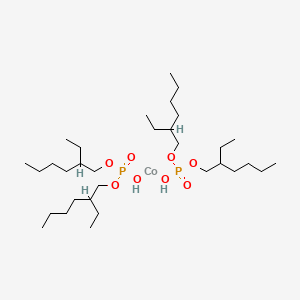
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
